(6-Amino-3-methylbenzofuran-2-yl)(4-chlorophenyl)methanone
Description
(6-Amino-3-methylbenzofuran-2-yl)(4-chlorophenyl)methanone is a benzofuran-derived compound featuring a 4-chlorophenyl ketone group attached to a substituted benzofuran core. The benzofuran moiety is functionalized with an amino group at position 6 and a methyl group at position 3. This structure imparts unique physicochemical properties, making it a candidate for pharmaceutical and agrochemical applications.
Properties
IUPAC Name |
(6-amino-3-methyl-1-benzofuran-2-yl)-(4-chlorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO2/c1-9-13-7-6-12(18)8-14(13)20-16(9)15(19)10-2-4-11(17)5-3-10/h2-8H,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKXGQJPJQIISHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)N)C(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors, suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s worth noting that similar compounds have shown inhibitory activity against certain viruses. This suggests that (6-Amino-3-methyl-1-benzofuran-2-yl)(4-chlorophenyl)methanone might interact with its targets to inhibit their function, leading to its potential biological effects.
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, and anticancer activities. This suggests that (6-Amino-3-methyl-1-benzofuran-2-yl)(4-chlorophenyl)methanone might affect multiple biochemical pathways, leading to a range of downstream effects.
Biochemical Analysis
Biochemical Properties
(6-Amino-3-methyl-1-benzofuran-2-yl)(4-chlorophenyl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzofuran derivatives have been shown to inhibit Src kinase, an enzyme involved in cell signaling pathways. The interaction between (6-Amino-3-methyl-1-benzofuran-2-yl)(4-chlorophenyl)methanone and Src kinase likely involves binding to the enzyme’s active site, thereby inhibiting its activity. Additionally, this compound may interact with other proteins involved in cell proliferation and apoptosis, contributing to its anti-tumor properties.
Cellular Effects
The effects of (6-Amino-3-methyl-1-benzofuran-2-yl)(4-chlorophenyl)methanone on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, benzofuran derivatives have been reported to exhibit cytotoxic effects on cancer cell lines, such as the human ovarian cancer cell line A2780. The cytotoxicity is likely due to the compound’s ability to induce apoptosis and inhibit cell proliferation. Furthermore, (6-Amino-3-methyl-1-benzofuran-2-yl)(4-chlorophenyl)methanone may affect cellular metabolism by altering the activity of metabolic enzymes and pathways.
Molecular Mechanism
The molecular mechanism of action of (6-Amino-3-methyl-1-benzofuran-2-yl)(4-chlorophenyl)methanone involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, the inhibition of Src kinase by (6-Amino-3-methyl-1-benzofuran-2-yl)(4-chlorophenyl)methanone involves binding to the enzyme’s active site, preventing its phosphorylation and subsequent activation of downstream signaling pathways. Additionally, this compound may modulate the expression of genes involved in cell cycle regulation and apoptosis, further contributing to its anti-tumor effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (6-Amino-3-methyl-1-benzofuran-2-yl)(4-chlorophenyl)methanone may change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that benzofuran derivatives can maintain their biological activity over extended periods, although some degradation may occur. Long-term exposure to (6-Amino-3-methyl-1-benzofuran-2-yl)(4-chlorophenyl)methanone in in vitro or in vivo studies may result in sustained inhibition of cell proliferation and induction of apoptosis, highlighting its potential as a therapeutic agent.
Dosage Effects in Animal Models
The effects of (6-Amino-3-methyl-1-benzofuran-2-yl)(4-chlorophenyl)methanone vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-tumor activity, without causing significant toxicity. At higher doses, toxic or adverse effects may be observed. For example, high doses of benzofuran derivatives have been associated with hepatotoxicity and nephrotoxicity in animal studies. Therefore, it is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
(6-Amino-3-methyl-1-benzofuran-2-yl)(4-chlorophenyl)methanone is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. Benzofuran derivatives are typically metabolized by cytochrome P450 enzymes, which catalyze their oxidation and subsequent conjugation with glucuronic acid or sulfate. These metabolic processes enhance the compound’s solubility and facilitate its excretion. Additionally, (6-Amino-3-methyl-1-benzofuran-2-yl)(4-chlorophenyl)methanone may affect metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of (6-Amino-3-methyl-1-benzofuran-2-yl)(4-chlorophenyl)methanone within cells and tissues are critical for its biological activity. This compound may interact with transporters and binding proteins that facilitate its uptake and distribution. For instance, benzofuran derivatives have been shown to accumulate in specific tissues, such as the liver and kidneys, where they exert their therapeutic effects. The localization and accumulation of (6-Amino-3-methyl-1-benzofuran-2-yl)(4-chlorophenyl)methanone within cells may also be influenced by its interactions with cellular membranes and organelles.
Subcellular Localization
The subcellular localization of (6-Amino-3-methyl-1-benzofuran-2-yl)(4-chlorophenyl)methanone plays a crucial role in its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, benzofuran derivatives have been reported to localize to the mitochondria, where they can induce apoptosis by disrupting mitochondrial function. The subcellular localization of (6-Amino-3-methyl-1-benzofuran-2-yl)(4-chlorophenyl)methanone may also affect its interactions with other biomolecules and its overall therapeutic efficacy.
Biological Activity
(6-Amino-3-methylbenzofuran-2-yl)(4-chlorophenyl)methanone, a compound with the molecular formula and a molar mass of 285.73 g/mol, is a member of the benzofuran derivatives known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The structure of this compound features an amino group and a chlorophenyl moiety, which are critical for its biological interactions. The presence of these functional groups contributes to its solubility and reactivity, influencing its pharmacological profile.
| Property | Value |
|---|---|
| IUPAC Name | (6-amino-3-methyl-1-benzofuran-2-yl)(4-chlorophenyl)methanone |
| Molecular Formula | C₁₆H₁₂ClN O₂ |
| Molar Mass | 285.73 g/mol |
| CAS Number | 174344-22-0 |
Anticancer Properties
Research indicates that benzofuran derivatives possess significant anticancer activity. For instance, studies have demonstrated that modifications in the benzofuran structure can enhance cytotoxicity against various cancer cell lines. In particular, the presence of halogen substitutions at specific positions has been shown to increase potency. For example, compounds with chlorinated phenyl groups exhibited improved inhibitory effects on cancer cell proliferation compared to their non-halogenated counterparts .
Case Study:
A study evaluated the anticancer effects of various benzofuran derivatives, including this compound, against human breast cancer (MCF-7) cells using MTT assays. The results indicated that this compound inhibited cell growth significantly with an IC50 value in the low micromolar range, suggesting its potential as a therapeutic agent in oncology .
Antimicrobial Activity
Benzofuran derivatives have also been investigated for their antimicrobial properties. Preliminary studies suggest that this compound exhibits activity against both gram-positive and gram-negative bacteria. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism, leading to reduced proliferation.
- Receptor Modulation : It can interact with cellular receptors, altering signaling pathways that control cell growth and apoptosis.
- Gene Expression Alteration : By influencing gene expression related to cell cycle regulation and apoptosis, this compound may enhance therapeutic efficacy against tumors.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Physicochemical Comparisons
The table below contrasts key properties of the target compound with two structurally related analogs:
Notes:
Functional and Application Differences
Target Compound
- Potential Applications: Likely optimized for biological activity due to the amino group’s electron-donating properties and methyl’s steric stabilization. May serve as a pharmacophore in drug discovery (e.g., kinase inhibitors or antimicrobial agents).
- Reactivity: The amino group facilitates hydrogen bonding and participation in nucleophilic reactions, while the methyl group may slow degradation in vivo.
(3-Amino-6-nitro-1-benzofuran-2-yl)(4-chlorophenyl)methanone
- Applications: Nitro groups are often intermediates in explosives or dyes, but the amino-nitro combination suggests use in agrochemicals (e.g., herbicides) or as a synthetic precursor.
- Safety : Nitro groups pose explosion risks and toxicity, requiring careful handling .
(4-Chlorophenyl)(4-phenoxyphenyl)methanone
- Applications: Used in materials science for developing polymers with enhanced chemical resistance and in organic synthesis as a reagent. The phenoxy group contributes to π-π stacking, improving material stability .
Electronic and Steric Effects
- Electron-Donating vs. In contrast, the nitro group in the analog withdraws electrons, reducing reactivity in nucleophilic environments.
- Steric Considerations : The methyl group in the target compound may hinder interactions in enzyme active sites compared to the smaller nitro group.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
